1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride
Overview
Description
1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Recent Advances in Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor (D2R) ligands has highlighted the therapeutic potential of compounds with specific pharmacophores for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Compounds with high D2R affinity often contain aromatic moieties, cyclic amines, and lipophilic fragments, indicating that similar structures, possibly including 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride, could have applications in these areas. The structural importance of benzoxazole derivatives in achieving high D2R affinity suggests a potential research direction for exploring the neuropsychiatric therapeutic applications of the compound (Jůza et al., 2022).
Heterocyclic Compounds in Medicinal Chemistry
The role of heterocyclic compounds, especially those containing nitrogen, sulfur, and oxygen, is significant in the synthesis of CNS-active drugs. The inclusion of benzoxazole in the structural design of pharmaceuticals highlights the relevance of exploring this compound for potential CNS activity, including effects on depression, euphoria, and convulsion (Saganuwan, 2017).
Microwave-assisted Synthesis of Benzoxazoles
The microwave-assisted synthesis technique has been applied to benzoxazole derivatives, highlighting its importance in medicinal chemistry due to pharmacological activities. This suggests that similar methods could be employed for efficient and rapid synthesis of this compound, potentially expediting research into its applications (Özil & Menteşe, 2020).
Dopamine Receptors and Cognitive Effects
The interaction between angiotensin IV, a neuroactive peptide, and dopamine receptors suggests that compounds targeting dopamine receptors can have pro-cognitive effects. This underscores the potential of this compound to serve as a basis for drugs enhancing memory and cognitive functions, provided it interacts similarly with dopamine receptors (Braszko, 2010).
Arylmethylidene Derivatives and Nucleophilic Reactions
Research on arylmethylidene derivatives of furanones and their reactions with nucleophiles highlights the synthetic versatility of compounds with aryl and heterocyclic components. This suggests a wide range of potential chemical transformations for this compound, which could be explored for the synthesis of novel compounds with varied biological activities (Kamneva et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
This compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . The inhibition of these kinases can lead to changes in the signaling pathways they are involved in, potentially altering cellular responses .
Biochemical Pathways
Grk-2 and grk-5 are known to play crucial roles in the regulation of g protein-coupled receptors (gpcrs), which are involved in a wide range of cellular signaling pathways . By inhibiting GRK-2 and GRK-5, this compound could potentially affect multiple GPCR-mediated signaling pathways.
Biochemical Analysis
Biochemical Properties
1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with G-protein-coupled receptor kinases (GRKs), specifically GRK-2 and GRK-5 . These interactions are crucial as they influence the regulation of receptor signaling pathways. The compound’s ability to inhibit these kinases suggests its potential use in modulating signal transduction processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated antiproliferative activity in T-Jurkat cell lines and peripheral mononuclear blood cells (PBMCs) . This indicates its potential use in cancer research and therapy. Additionally, its impact on cell signaling pathways suggests that it may alter the expression of specific genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s interaction with GRK-2 and GRK-5 leads to the inhibition of these kinases, which in turn affects the phosphorylation of G-protein-coupled receptors (GPCRs) . This inhibition can modulate receptor signaling and downstream cellular responses. Additionally, the compound may influence gene expression by altering transcriptional activity through its interactions with specific transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, indicating the need for careful consideration of dosage and exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as modulation of receptor signaling and antiproliferative activity . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with cytochrome P450 enzymes, particularly CYP1A2, suggests its role in oxidative metabolism . This interaction can affect the metabolic flux and levels of metabolites, potentially influencing the compound’s efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation in different cellular compartments . Understanding these interactions is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12;/h1-4,9H,5-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPVDPKQTSJNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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